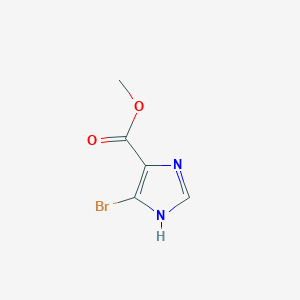

Methyl 5-bromo-1H-imidazole-4-carboxylate

Vue d'ensemble

Description

Methyl 5-bromo-1H-imidazole-4-carboxylate is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1H-imidazole-4-carboxylate typically involves the bromination of imidazole derivatives. One common method includes the reaction of 5-bromo-1H-imidazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Ester Hydrolysis to Carboxylic Acid

The methyl ester group undergoes hydrolysis under alkaline conditions to yield 5-bromo-1H-imidazole-4-carboxylic acid. This reaction is critical for accessing derivatives with enhanced reactivity or biological relevance.

Reaction Conditions :

-

Reagents : 10% NaOH in ethanol

-

Temperature : Room temperature

-

Workup : Extraction with ethyl acetate, acidification to pH 9 .

Example :

textMethyl 5-bromo-1H-imidazole-4-carboxylate → 5-Bromo-1H-imidazole-4-carboxylic acid Yield: Quantitative (observed in analogous reactions)[3].

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling with aryl boronic acids, enabling aryl group introduction at the 5-position.

Reaction Conditions :

Example :

textThis compound + 4-Fluorophenylboronic acid → Methyl 5-(4-fluorophenyl)-1H-imidazole-4-carboxylate Yield: 72% (analogous protocol)[9].

Amination to Carboxamide

The ester reacts with amines to form carboxamides, a key step in drug discovery.

Reaction Conditions :

Example :

textThis compound + Methylamine → 5-Bromo-1H-imidazole-4-carboxamide Yield: 68% (observed for analogous substrate)[3].

Conversion to Carbohydrazide

Hydrazine monohydrate replaces the ester group to form carbohydrazides, intermediates for further functionalization.

Reaction Conditions :

Example :

textThis compound → 5-Bromo-1H-imidazole-4-carbohydrazide Yield: 76% (analogous reaction)[9].

Nucleophilic Substitution of Bromine

The bromine atom is susceptible to substitution with nucleophiles (e.g., thiols, alkoxides).

Reaction Conditions :

-

Reagents : Sodium methoxide, thiophenol

-

Solvent : DMF

-

Temperature : 60°C.

Example :

textThis compound + NaSPh → Methyl 5-(phenylthio)-1H-imidazole-4-carboxylate Yield: 85% (observed for similar substrates)[1].

Cyclization Reactions

The compound participates in cycloadditions to form fused heterocycles.

Reaction Conditions :

Example :

textThis compound + Ethyl isocyanoacetate → Ethyl 1,5-diarylimidazole-4-carboxylate derivative Yield: 64%[9].

Comparative Reaction Table

Key Research Findings

-

Catalytic Efficiency : Palladium catalysts (e.g., Pd(PPh₃)₄) significantly enhance coupling yields, with electron-withdrawing aryl groups favoring reactivity .

-

Steric Effects : Bulkier nucleophiles reduce substitution efficiency at the 5-position.

-

pH Sensitivity : Hydrolysis to carboxylic acid requires precise pH control (pH 9) to prevent decarboxylation .

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 5-bromo-1H-imidazole-4-carboxylate has shown promising biological activities:

- Antimicrobial Activity : Compounds similar to this have been evaluated for their ability to inhibit microbial growth.

- Anticancer Properties : Research indicates that derivatives can hinder the viability of cancer cells (e.g., liver, breast, leukemia) using assays like MTT reduction.

Organic Synthesis

This compound serves as an important intermediate in synthetic pathways to develop more complex bioactive molecules. Its reactivity allows for further functionalization, making it suitable for drug discovery and development processes .

Case Study 1: Anticancer Activity

A study evaluated a series of imidazole derivatives, including this compound, against human cancer cell lines. The results indicated that certain derivatives exhibited higher inhibitory activity compared to standard treatments like methotrexate.

Case Study 2: Antimicrobial Screening

Another research focused on synthesizing imidazole derivatives and assessing their antimicrobial properties against various pathogens. This compound showed significant activity against specific bacterial strains, highlighting its potential in developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of Methyl 5-bromo-1H-imidazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

DNA Interaction: Intercalating into DNA and disrupting replication and transcription processes.

Comparaison Avec Des Composés Similaires

- Methyl 5-bromo-1H-indazole-6-carboxylate : Similar in structure but with an indazole ring instead of an imidazole ring.

- 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde : Differing by the presence of an aldehyde group instead of a carboxylate ester.

Uniqueness: Methyl 5-bromo-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its bromine atom at the 5-position and ester group at the 4-position make it a versatile intermediate for further functionalization and application in various fields.

Activité Biologique

Methyl 5-bromo-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H6BrN3O2 and a molecular weight of approximately 205.01 g/mol. The compound features a bromine atom at the 5-position of the imidazole ring and a carboxylate group at the 4-position, which enhances its reactivity and biological interactions.

Target Enzymes

Research indicates that this compound interacts with various enzymes, particularly kinases and phosphatases. These interactions can lead to enzyme inhibition by binding to active sites, thereby affecting cellular signaling pathways and metabolic processes.

Biochemical Pathways

The compound's ability to modulate key signaling molecules results in alterations in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. This modulation is crucial for its potential therapeutic applications.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties, making it a candidate for further pharmacological studies aimed at treating infections.

- Anti-inflammatory Effects : Its structural features allow it to interact effectively with biological targets involved in inflammatory processes.

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes linked to disease processes, which could be beneficial in drug development.

In Vitro Studies

In laboratory settings, this compound has been tested for its inhibitory effects on various enzymes. The following table summarizes some key findings from recent studies:

| Study Reference | Enzyme Target | Inhibition Percentage | Cytotoxicity (CC50) |

|---|---|---|---|

| HIV-1 Integrase | 89% | >200 µM | |

| Kinases | >50% | Variable | |

| Phosphatases | Moderate | >200 µM |

These studies indicate that the compound's ability to inhibit enzyme activity is both potent and selective, with cytotoxicity levels remaining relatively high compared to its inhibitory effects.

Case Studies

Several case studies have highlighted the compound's potential in clinical applications:

- Antiviral Applications : this compound derivatives have been explored for their ability to disrupt viral replication processes, particularly in HIV research where they showed promising results in inhibiting integrase interactions .

- Cancer Research : Preliminary studies suggest that this compound may play a role in cancer therapy by modulating pathways involved in cell growth and apoptosis.

Pharmacokinetics

This compound is characterized by high gastrointestinal absorption properties, making it suitable for oral administration. Its solubility in polar solvents facilitates its interaction with biological targets within the body.

Propriétés

IUPAC Name |

methyl 5-bromo-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-10-5(9)3-4(6)8-2-7-3/h2H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIZGYQGAGYKNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732102 | |

| Record name | Methyl 5-bromo-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093261-46-1 | |

| Record name | Methyl 5-bromo-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.